

Spectroscopic Profile of (2-amino-5-nitrophenyl)methanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-amino-5-nitrophenyl)methanol

Cat. No.: B1274163

[Get Quote](#)

Abstract

This technical guide provides a detailed spectroscopic analysis of **(2-amino-5-nitrophenyl)methanol** (CAS No. 77242-30-9), a key chemical intermediate. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^{13}C NMR), and infrared (IR) spectroscopy. Due to the limited availability of complete, publicly accessible experimental spectra, this guide combines available experimental data with predictive analysis and comparisons to analogous structures to provide a robust and scientifically grounded characterization.

Introduction

(2-amino-5-nitrophenyl)methanol, also known as 2-amino-5-nitrobenzyl alcohol, is a substituted aromatic compound with significant potential in organic synthesis, serving as a versatile building block for various pharmaceutical and materials science applications. The presence of three distinct functional groups—an amino group, a nitro group, and a hydroxymethyl group—on the benzene ring imparts a unique reactivity profile, making it a valuable precursor for the synthesis of more complex molecules.

Accurate structural elucidation and purity assessment are paramount in any chemical synthesis. Spectroscopic techniques such as NMR and IR spectroscopy are indispensable tools for achieving this. This guide offers an in-depth analysis of the expected and observed spectroscopic data for **(2-amino-5-nitrophenyl)methanol**, providing a foundational understanding for researchers working with this compound.

Molecular Structure and Functional Groups

The molecular structure of **(2-amino-5-nitrophenyl)methanol** is foundational to understanding its spectroscopic properties. The key structural features are:

- Aromatic Ring: A benzene ring substituted at positions 1, 2, and 5.
- Amino Group (-NH₂): An electron-donating group at position 2.
- Nitro Group (-NO₂): A strong electron-withdrawing group at position 5.
- Hydroxymethyl Group (-CH₂OH): A primary alcohol substituent at position 1.

The interplay of the electronic effects of these substituents significantly influences the chemical environment of each proton and carbon atom, which is reflected in the NMR spectra. Similarly, the characteristic vibrational modes of these functional groups are readily identifiable in the IR spectrum.

Experimental Protocols

The following protocols outline the standard procedures for acquiring high-quality NMR and IR spectra for a compound such as **(2-amino-5-nitrophenyl)methanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. A deuterated solvent is used to avoid interference from solvent protons in the ¹H NMR spectrum. Tetramethylsilane (TMS) is a common internal standard due to its chemical inertness and single, sharp signal at 0 ppm.

Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of **(2-amino-5-nitrophenyl)methanol** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- Data Acquisition:
 - Transfer the solution to a 5 mm NMR tube.
 - Acquire ^1H and ^{13}C NMR spectra on a 400 MHz (or higher) spectrometer.
 - For ^1H NMR, a typical spectral width of -2 to 12 ppm is used.
 - For ^{13}C NMR, a spectral width of 0 to 200 ppm is generally sufficient.
 - The number of scans should be optimized to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds. The Attenuated Total Reflectance (ATR) technique is a common and convenient method for solid and liquid samples.

Protocol:

- Sample Preparation: Place a small amount of solid **(2-amino-5-nitrophenyl)methanol** directly onto the ATR crystal.
- Data Acquisition:
 - Apply pressure to ensure good contact between the sample and the crystal.
 - Record a background spectrum of the clean, empty ATR crystal.
 - Record the sample spectrum in the mid-infrared range (typically $4000\text{-}400\text{ cm}^{-1}$).

- The instrument software will automatically subtract the background spectrum from the sample spectrum.

Spectroscopic Data and Interpretation

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in **(2-amino-5-nitrophenyl)methanol**.

Table 1: Experimental IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Functional Group Assignment	Vibrational Mode
3365	N-H	Asymmetric Stretch (Amine)
2918	C-H	Stretch (Aromatic)
1612	C=C	Stretch (Aromatic)
1528	N-O	Asymmetric Stretch (Nitro)
1345	N-O	Symmetric Stretch (Nitro)
1239	C-N	Stretch (Aromatic Amine)
1051	C-O	Stretch (Primary Alcohol)
755	C-H	Out-of-Plane Bend (Aromatic)

Data sourced from ChemicalBook, while noting the inconsistencies in their other provided data, these IR values are chemically plausible for the proposed structure.[\[1\]](#)

Interpretation:

- The prominent broad band at 3365 cm⁻¹ is characteristic of the N-H stretching vibrations of the primary amine. The O-H stretch of the alcohol is likely overlapping in this region.
- The peak at 2918 cm⁻¹ corresponds to the C-H stretching of the aromatic ring.

- The absorption at 1612 cm^{-1} is attributed to the C=C stretching vibrations within the benzene ring.
- The strong absorptions at 1528 cm^{-1} and 1345 cm^{-1} are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively.
- The peak at 1239 cm^{-1} is indicative of the C-N stretching of the aromatic amine.
- The absorption at 1051 cm^{-1} corresponds to the C-O stretching of the primary alcohol.
- The peak at 755 cm^{-1} is due to the out-of-plane C-H bending of the substituted benzene ring.

^1H NMR Spectroscopy

While a complete, verified experimental ^1H NMR spectrum is not readily available, the expected chemical shifts and coupling patterns can be predicted based on the molecular structure and data from analogous compounds.

Table 2: Predicted ^1H NMR Spectroscopic Data

Predicted Chemical Shift (δ) ppm	Multiplicity	Assignment
~8.0	d	H-6
~7.8	dd	H-4
~6.8	d	H-3
~4.8	s	-CH ₂ OH
~4.5 (broad)	s	-NH ₂
~2.0 (broad)	s	-OH

Interpretation:

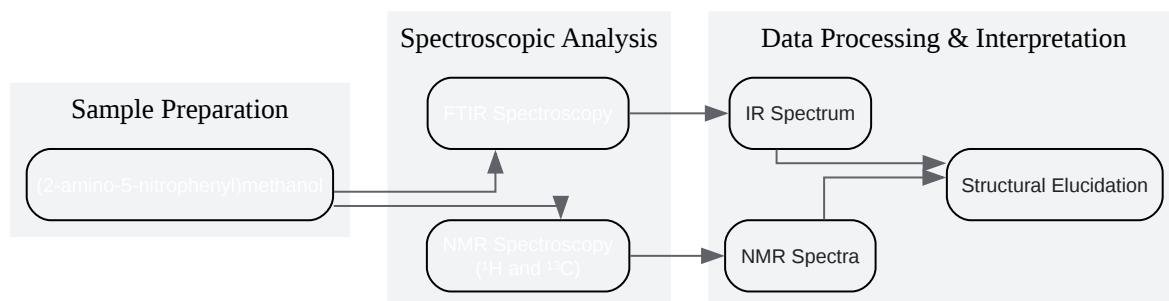
- Aromatic Protons: The aromatic region is expected to show three signals corresponding to the three protons on the benzene ring.

- H-6: This proton is ortho to the electron-withdrawing nitro group and is expected to be the most deshielded, appearing as a doublet.
- H-4: This proton is ortho to the nitro group and meta to the amino group, appearing as a doublet of doublets.
- H-3: This proton is ortho to the electron-donating amino group and will be the most shielded of the aromatic protons, appearing as a doublet.
- Methylene Protons (-CH₂OH): The two protons of the hydroxymethyl group are expected to appear as a singlet.
- Amino Protons (-NH₂): The two protons of the amino group will likely appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration.
- Hydroxyl Proton (-OH): The hydroxyl proton will also likely appear as a broad singlet, and its chemical shift is highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy

Similar to the ¹H NMR, a complete, verified experimental ¹³C NMR spectrum is not available. The predicted chemical shifts are presented below.

Table 3: Predicted ¹³C NMR Spectroscopic Data


Predicted Chemical Shift (δ) ppm	Assignment
~150	C-2
~140	C-5
~130	C-1
~125	C-6
~115	C-4
~110	C-3
~64	-CH ₂ OH

Interpretation:

- Aromatic Carbons: Six distinct signals are expected for the six carbons of the benzene ring due to the lack of symmetry.
 - C-2 and C-5: The carbons directly attached to the amino and nitro groups, respectively, will be significantly affected by their electronic effects and will appear at the extremes of the aromatic region. C-2 (attached to $-\text{NH}_2$) will be shielded, while C-5 (attached to $-\text{NO}_2$) will be deshielded.
 - C-1, C-3, C-4, and C-6: The remaining four aromatic carbons will have chemical shifts influenced by their proximity to the substituents.
- Methylene Carbon ($-\text{CH}_2\text{OH}$): The carbon of the hydroxymethyl group is expected to appear in the aliphatic region, typically around 60-65 ppm.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of **(2-amino-5-nitrophenyl)methanol**.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Conclusion

This technical guide provides a comprehensive overview of the spectroscopic data for **(2-amino-5-nitrophenyl)methanol**. While a complete set of experimentally verified spectra is not currently available in the public domain, this guide offers a robust framework for the characterization of this compound. The provided IR data, coupled with the predicted ¹H and ¹³C NMR spectra, offers a detailed and scientifically sound basis for the structural elucidation of **(2-amino-5-nitrophenyl)methanol**. Researchers and scientists can utilize this guide as a reference for confirming the identity and purity of their synthesized material, ensuring the integrity of their subsequent research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-amino-5-nitrobenzyl alcohol | 77242-30-9 [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Profile of (2-amino-5-nitrophenyl)methanol: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1274163#spectroscopic-data-for-2-amino-5-nitrophenyl-methanol-h-nmr-c-nmr-ir>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com